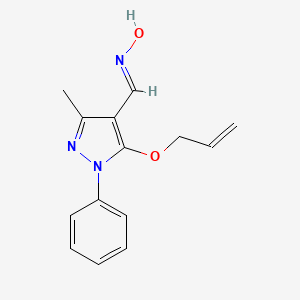

5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oximes are chemical compounds that belong to the class of imines, having the general formula of R1R2C=N-O-H, where R1 is an organic side-chain and R2 is a hydrogen, forming an aldoxime, or another organic group forming a ketoxime . Oximes are also called nitrogen possessing organic compounds which are obtained from hydroxylamine, ketone, and aldehyde .

Synthesis Analysis

Oximes can be prepared using two-step procedures: the formation of aldoximes and ketoximes via reactions of aldehydes or ketones with NH2OH, followed by esterification of oximes with carboxylic acids . A novel visible-light-mediated three-component reaction for synthesis of oxime esters is reported. Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction .

Molecular Structure Analysis

The structure of an oxime is a two-sided chain with a central atom consisting of carbon. The two side chains differ entirely from each other. One of the two chains comprises a hydroxyl group .

Chemical Reactions Analysis

Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g. aldehyde/ketone) .

Physical And Chemical Properties Analysis

Oximes are said to exhibit weak acidic and base properties and are said to be toxic in nature . They tend to decompose when heated further resulting in a massive explosion .

Wissenschaftliche Forschungsanwendungen

Sonogashira-Type Reactions and Pyrazolo[4,3-c]pyridines Synthesis

One significant application involves the use of pyrazole-4-carbaldehyde derivatives in Sonogashira-type cross-coupling reactions. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used as precursors to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates were further transformed through microwave-assisted reactions or regioselective cyclisation to yield 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing their utility in constructing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

Antioxidant and Antihyperglycemic Agents

Another study highlighted the synthesis of coumarin derivatives containing pyrazole and indenone rings, demonstrating potent antioxidant and antihyperglycemic activities. The synthesized compounds, derived from pyrazole-4-carbaldehyde derivatives, showed promising DPPH radical scavenging activity and significant decreases in glucose concentration in Streptozotocin–nicotinamide induced adult Wistar rats, indicating their potential in therapeutic applications (Kenchappa et al., 2017).

Antimicrobial Agents

Further research into pyrazole derivatives has led to the development of new antimicrobial agents. For example, a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and exhibited broad-spectrum antimicrobial activities. These compounds were prepared via a Vilsmeier–Haack formylation approach, demonstrating the versatility of pyrazole-4-carbaldehyde derivatives in creating compounds with potential medical applications (Bhat et al., 2016).

Advanced Organic Synthesis and Structural Analysis

The use of pyrazole-4-carbaldehyde oximes in advanced organic synthesis and structural analysis has also been documented. Studies have detailed the transformation of these oximes into nitriles, exploring their anti configurations and crystal structures. This research provides insights into the structural properties and reactivity of pyrazole derivatives, further highlighting their importance in synthetic chemistry (Attaryan et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Oximes have been found in various areas such as the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes . They have also been used as photoinitiators in photoreactions for various transformations . This suggests that oximes have a wide range of potential applications in the future.

Eigenschaften

IUPAC Name |

(NE)-N-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-9-19-14-13(10-15-18)11(2)16-17(14)12-7-5-4-6-8-12/h3-8,10,18H,1,9H2,2H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPOYEKQKDLLRX-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NO)OCC=C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/O)OCC=C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)

![7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2761166.png)

![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)

![(2-chloro-6-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2761174.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)

![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)

![Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2761180.png)